mechanism of action of 3-Amino-N,N-diisopropylbenzamide
mechanism of action of 3-Amino-N,N-diisopropylbenzamide
This guide details the technical mechanism, pharmacological context, and experimental validation of 3-Amino-N,N-diisopropylbenzamide , a specialized derivative of the classical poly(ADP-ribose) polymerase (PARP) inhibitor scaffold.[1][2]
Class: Substituted Benzamide / PARP Inhibitor Analog
CAS: 81882-74-8[1][2]
Executive Technical Summary
3-Amino-N,N-diisopropylbenzamide is a lipophilic derivative of 3-aminobenzamide (3-AB) , the prototypical inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP) .[1][2][3] While often utilized as a chemical intermediate in the synthesis of complex pharmaceutical agents, its pharmacophore dictates a specific biological activity: competitive inhibition of PARP-1 and PARP-2 enzymes .[1][2]
By mimicking the nicotinamide moiety of Nicotinamide Adenine Dinucleotide (NAD+), the compound binds to the catalytic domain of PARP, blocking the post-translational modification of nuclear proteins (PARylation).[1][2] This action has two distinct downstream effects depending on the cellular context:
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Cytoprotection: Prevention of NAD+/ATP depletion during oxidative stress (ischemia-reperfusion models).[1][2]
-
Chemosensitization: Inhibition of the Base Excision Repair (BER) pathway, preventing cancer cells from repairing DNA strand breaks induced by alkylating agents.[1][2]
Molecular Mechanism of Action[1][2]
Target Identification: The PARP Catalytic Domain
The core mechanism relies on the structural homology between the 3-aminobenzamide moiety and Nicotinamide , the leaving group of NAD+.[1][2]
-
Enzyme: PARP-1 (EC 2.4.2.[1][2]30) is a DNA nick-sensor enzyme.[1][2] Upon detecting DNA Single-Strand Breaks (SSBs), PARP-1 undergoes a conformational change that exposes its catalytic site.[1][2]
-
Substrate Competition: Under normal conditions, PARP hydrolyzes NAD+ to transfer ADP-ribose units onto acceptor proteins (histones, topoisomerases, and PARP itself).[1][2]
-
Inhibition: 3-Amino-N,N-diisopropylbenzamide occupies the NAD+ binding pocket.[1][2] The amide oxygen forms hydrogen bonds with Gly863 and the amide nitrogen interacts with Ser904 (residue numbering based on human PARP-1 crystal structures).[1][2]
Structural-Activity Relationship (SAR)
The N,N-diisopropyl substitution at the amide nitrogen distinguishes this compound from the parent 3-AB.[1][2]
| Structural Feature | Mechanistic Contribution |
| 3-Amino Group | Critical for hydrogen bonding within the active site; enhances affinity over unsubstituted benzamide.[1][2] |
| Benzamide Core | Planar scaffold that stacks between Tyr1224 and Phe897 (pi-stacking interactions).[1][2] |
| N,N-Diisopropyl | Lipophilicity Modulation: Increases LogP significantly compared to 3-AB (LogP ~0.2 vs. ~2.5+).[1][2] This enhances cell membrane permeability and potential Blood-Brain Barrier (BBB) penetration, though steric bulk may slightly reduce affinity compared to smaller N-substituents.[1][2] |
Signaling Pathway: The PARylation Blockade
Inhibition of PARP prevents the formation of poly(ADP-ribose) chains (PAR).[1][2] This results in:
-
Inhibition of DNA Repair: The scaffold protein XRCC1 is not recruited to the DNA break, stalling Base Excision Repair (BER).[1][2]
-
Metabolic Preservation: In conditions of massive DNA damage (e.g., stroke), hyperactivation of PARP depletes cellular NAD+ and ATP, leading to necrosis.[1][2] Blocking this preserves energy substrates, shifting cell death from necrosis to regulated apoptosis or survival.[1][2]
Visualization: Pathway & Mechanism[1][2]
Caption: Mechanism of 3-Amino-N,N-diisopropylbenzamide. The compound competes with NAD+ for the PARP active site, preventing PARylation and modulating downstream DNA repair and metabolic pathways.[1][2]
Experimental Protocols for Validation
To validate the mechanism of action of 3-Amino-N,N-diisopropylbenzamide, the following protocols are recommended. These assays distinguish specific PARP inhibition from off-target effects.[1][2]
In Vitro PARP Inhibition Assay (HTS Compatible)
Objective: Determine the
-
Reagents:
-
Workflow:
-
Coat 96-well strip plates with histones/DNA overnight at 4°C.[1][2]
-
Add PARP-1 enzyme buffer containing the inhibitor.[1][2] Incubate for 30 mins (Pre-incubation allows equilibrium binding).
-
Initiate reaction by adding Biotin-NAD+ and activated DNA.[1][2] Incubate for 1 hour at 25°C.
-
Add Streptavidin-HRP conjugate (1:1000).[1][2] Incubate 30 mins.
-
Develop with TMB substrate and measure absorbance at 450 nm.[1][2]
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Expect
in the low micromolar range (comparable or slightly higher than 3-AB due to steric bulk).[1][2]
Cellular PARylation Assay (Western Blot)
Objective: Confirm target engagement in intact cells (permeability validation).
-
Cell Line: HeLa or MCF-7 cells.
-
Treatment:
-
Lysis & Blotting:
-
Result:
treatment induces a massive smear of PARylated proteins (>100 kDa).[1][2] Pre-treatment with the benzamide should dose-dependently abolish this smear.[1][2]
Synthesis & Identity Verification
For researchers using this compound as an intermediate or probe, verifying purity is critical, as the "3-amino" group is reactive.[1][2]
-
Synthesis Route: Typically synthesized via the catalytic reduction (H2/Pd-C) of N,N-diisopropyl-3-nitrobenzamide .[1][2]
-
Key Impurity: Unreduced nitro-compound or aniline oxidation products (azo dimers).[1][2]
-
QC Parameter:
Data Summary Table
| Parameter | Value / Description | Note |
| Primary Target | PARP-1 / PARP-2 | Competitive Antagonist |
| Binding Site | NAD+ Pocket (Catalytic Domain) | H-bonds via amide group |
| Molecular Weight | 220.31 g/mol | Small molecule |
| Formula | ||
| Solubility | DMSO, Ethanol, Methanol | Low water solubility (High LogP) |
| Key Reference | 3-Aminobenzamide (Prototype) | See Ref [1] |
References
-
Southan, G. J., & Szabo, C. (2003).[1][2] Poly(ADP-ribose) polymerase inhibitors. Current Medicinal Chemistry, 10(4), 321–340.[1][2] Link
-
Virág, L., & Szabó, C. (2002).[1][2] The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[1][2] Pharmacological Reviews, 54(3), 375–429.[1][2] Link
-
PubChem Compound Summary. (2024). 3-amino-N,N-diisopropylbenzamide (CAS 81882-74-8).[1][2][4][5] National Center for Biotechnology Information.[1][2] Link
-
Angene Chemical. (2024).[1][2] Product Analysis: 3-Amino-N,N-diisopropylbenzamide.[1][2][3][4][5][6] Angene Chemical Catalog. Link
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